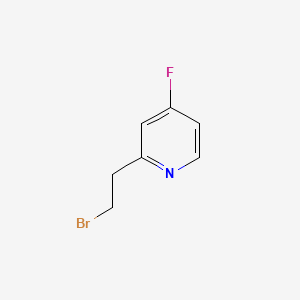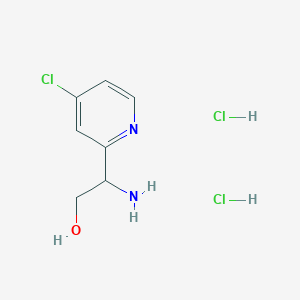![molecular formula C29H31N3S B15157116 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B15157116.png)
1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea is a complex organic compound that features a thiourea functional group This compound is notable for its unique structure, which includes a dimethylamino group, diphenylethyl moiety, and a naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(naphthalen-1-yl)ethylamine with 1,2-diphenylethanone to form an intermediate, which is then reacted with dimethylamine and thiourea under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Applications De Recherche Scientifique
1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, its structural features allow it to interact with various cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: This compound shares the thiourea functional group and has similar biological activities.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: This compound has a similar dimethylamino group and naphthyl moiety.
Uniqueness
1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea is unique due to its combination of structural elements, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry set it apart from similar compounds.
Propriétés
Formule moléculaire |
C29H31N3S |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)-1,2-diphenylethyl]-3-(1-naphthalen-1-ylethyl)thiourea |
InChI |
InChI=1S/C29H31N3S/c1-21(25-20-12-18-22-13-10-11-19-26(22)25)30-29(33)31-27(23-14-6-4-7-15-23)28(32(2)3)24-16-8-5-9-17-24/h4-21,27-28H,1-3H3,(H2,30,31,33) |
Clé InChI |
FXSOKGPCLADBQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B15157054.png)





![[1-(1,3-Thiazol-2-YL)ethylidene]amino 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B15157097.png)




![N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B15157125.png)
